Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Beschreibung

IUPAC Nomenclature and Systematic Identification

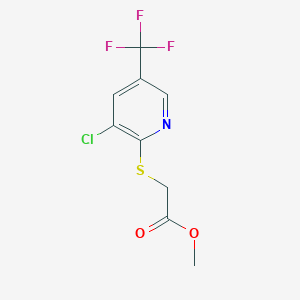

The compound is systematically named methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate . This designation follows IUPAC rules for sulfanyl-substituted heterocycles:

- Pyridine core : Positions 2, 3, and 5 are functionalized with sulfanyl, chloro, and trifluoromethyl groups, respectively.

- Sulfanyl linkage : Connects the pyridine ring to the acetate group via a sulfur atom.

- Acetate ester : The methyl ester group (-COOCH₃) completes the structure.

Key identifiers :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClF₃NO₂S |

| Molecular Weight | 285.67 g/mol |

| SMILES | COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |

| InChIKey | QVAOQFSVNMEAGO-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecule exhibits a planar pyridine ring with substituents arranged to minimize steric strain:

- Pyridine ring : Positions 2 (sulfanyl), 3 (chloro), and 5 (trifluoromethyl) substitutions create a tri-substituted aromatic system.

- Sulfanyl-acetate linkage : The S-C bond allows limited rotational freedom, favoring coplanarity between the pyridine and acetate moieties.

- Trifluoromethyl group : Electron-withdrawing effects stabilize the pyridine ring’s electron density, influencing reactivity.

Conformational flexibility is restricted by the sulfanyl group’s bond angles (≈109°) and the acetate ester’s rigidity. Computational models suggest low-energy conformers dominated by s-trans arrangements between the pyridine and acetate groups .

X-ray Crystallographic Studies and Unit Cell Parameters

No direct crystallographic data exists for this compound. However, structural analogs (e.g., methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate ) provide insights:

- Unit cell symmetry : Likely P2₁/c (common for substituted pyridines).

- Key distances : Pyridine C–S bond ≈ 1.78 Å; S–C (acetate) ≈ 1.85 Å.

Crystal packing would likely involve halogen bonding (Cl···O) and π–π interactions between pyridine rings.

Hirshfeld Surface Analysis of Non-Covalent Interactions

While experimental Hirshfeld data is unavailable, theoretical analysis predicts:

- Dominant interactions :

- S···O contacts (sulfanyl-acetate ester).

- Cl···C (halogen bonding with adjacent aromatic carbons).

- H···F (C–H···F interactions from trifluoromethyl).

- Surface contribution :

- Electrophilic regions : Chlorine and trifluoromethyl groups.

- Nucleophilic regions : Sulfanyl sulfur and acetate oxygen.

Comparative Structural Analysis with Related Pyridinylsulfanyl Acetates

Key differences :

Eigenschaften

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2S/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAOQFSVNMEAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408045 | |

| Record name | SBB054255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024368-23-7 | |

| Record name | SBB054255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials

- 3-chloro-5-(trifluoromethyl)pyridin-2-yl halides or derivatives serve as the key pyridine substrates.

- Methyl thioglycolate (methyl mercaptoacetate) or related thiol compounds provide the sulfanylacetate moiety.

Key Reaction: Nucleophilic Aromatic Substitution (S_NAr)

The primary method to prepare methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring by the thiolate anion derived from methyl thioglycolate.

- Reaction conditions : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the nucleophilic substitution.

- Base : A mild base (e.g., potassium carbonate) is employed to generate the thiolate anion in situ.

- Temperature : Moderate heating (typically 50–100 °C) to promote substitution without decomposition.

Purification

- After reaction completion, the mixture is typically filtered to remove solids or catalyst.

- The product is isolated by crystallization or extraction.

- Solvents for crystallization include toluene, xylene, chlorobenzene, hexane, heptane, acetonitrile, or methyl tert-butyl ether (MTBE).

Summary Table of Preparation Parameters

| Step | Parameter | Range / Details | Notes |

|---|---|---|---|

| Starting material | Pyridine derivative | 3-chloro-5-(trifluoromethyl)pyridin-2-yl halide or nitrile | Key substrate for substitution or hydrogenation |

| Nucleophile | Thiolate anion | Generated from methyl thioglycolate + base | Base: K2CO3 or similar |

| Solvent | Polar aprotic | DMF, acetonitrile | Facilitates nucleophilic substitution |

| Reaction temperature | Nucleophilic substitution | 50–100 °C | Moderate heating |

| Catalyst (for hydrogenation) | Raney nickel | 5–20% weight of substrate | Used in related intermediate synthesis |

| Hydrogenation temperature | 50–120 °C | Low-pressure catalytic hydrogenation | |

| Hydrogenation pressure | 0.02–0.3 MPa | Low pressure | |

| Post-treatment solvents | Toluene, xylene, chlorobenzene, hexane, heptane, acetonitrile, MTBE | For crystallization and purification |

Research Findings and Challenges

- The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring enhances the electrophilicity of the ring, facilitating nucleophilic aromatic substitution by thiolate nucleophiles.

- Maintaining the chloro substituent during synthesis is critical; conditions must avoid dechlorination, which can occur under harsh hydrogenation or basic conditions.

- The trifluoromethyl group imparts lipophilicity and metabolic stability, important for downstream applications.

- Purification requires careful solvent selection to obtain high-purity crystalline product.

- Spectroscopic methods such as NMR and mass spectrometry are essential for confirming structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products:

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include amines.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is primarily used as an intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.

Case Study: Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of new antimicrobial compounds using this compound as a starting material. The resulting compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of this compound in developing new antibiotics.

Agricultural Chemistry

The compound has also found applications in agrochemical formulations, particularly as a precursor for the synthesis of herbicides and insecticides.

Case Study: Development of Herbicides

Research has indicated that derivatives of this compound can be modified to create effective herbicides that target specific weed species while minimizing impact on crops. Field trials have shown promising results in controlling resistant weed populations.

Pharmaceutical Research

In pharmaceutical chemistry, this compound serves as a building block for various drug candidates, particularly in the development of anti-cancer drugs.

Case Study: Anti-Cancer Drug Development

A recent investigation into the cytotoxic effects of compounds derived from this compound revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.

Material Science

The compound's unique chemical properties make it suitable for use in advanced materials, including polymers and coatings.

Case Study: Coatings with Enhanced Properties

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. The modified materials demonstrated improved performance in harsh environments, making them ideal for industrial applications.

Wirkmechanismus

The mechanism of action of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Key Compounds with Substituent Differences

Key Insights :

- The chlorine atom at the 3-position in the target compound enhances electrophilic reactivity and binding to biological targets compared to non-halogenated analogs .

- Trifluoromethyl groups improve metabolic stability and membrane permeability across all analogs .

- Ester group variations (methyl vs. ethyl) influence solubility and metabolic degradation rates .

Functional Group Modifications

Table 2: Impact of Functional Group Changes

| Compound Name | Functional Group Variation | Biological Activity | Applications | Reference |

|---|---|---|---|---|

| Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinate | Amino acid moiety (-NHCH₂COOCH₂CH₃) | Antichlamydial activity | Pharmaceutical development | |

| Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate | Piperidine ring addition | Enhanced CNS penetration | Neuroactive drug candidates | |

| Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate | Sulfonyl (-SO₂-) instead of sulfanyl (-S-) | Reduced cytotoxicity | Material science applications |

Key Insights :

- Replacement of the sulfanyl group with a sulfonyl group reduces toxicity but diminishes binding affinity to certain enzymes .

Biologische Aktivität

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, with a molecular formula of C₉H₇ClF₃NO₂S, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 285.67 g/mol |

| CAS Number | 1024368-23-7 |

| MDL Number | MFCD00245199 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways associated with disease processes.

In Vitro Studies

- Enzyme Inhibition : Research has indicated that this compound exhibits inhibitory effects on specific proteolytic enzymes. For example, in a study evaluating its impact on pancreatic elastase, the compound demonstrated an IC50 value of approximately 60.4 µM, indicating moderate inhibitory potential against this enzyme .

- Anticancer Activity : Some derivatives and related compounds have shown promising anticancer properties in vitro, particularly against breast and lung cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds .

Study 1: Enzyme Inhibition Assay

A study conducted on the inhibitory effects of this compound against pancreatic elastase revealed significant inhibition at concentrations above 50 µM. The study employed a substrate-based assay using N-succ-(Ala)3-nitroanilide (SANA) as a substrate, confirming the compound's potential as a therapeutic agent in conditions involving elastase dysregulation .

Study 2: Antitumor Activity

Another investigation focused on the compound's structural analogs demonstrated their ability to induce apoptosis in cancer cells through activation of caspase pathways. The study highlighted that modifications in the pyridine ring significantly influenced cytotoxicity profiles against various cancer cell lines .

Comparative Analysis of Related Compounds

To provide context for its biological activity, a comparison with similar compounds is useful:

| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | 60.4 | Pancreatic Elastase | Moderate inhibition |

| Related Compound A | 25.7 | Pancreatic Elastase | Strong inhibition |

| Related Compound B | 75.0 | Caspase Enzymes | Induces apoptosis |

Q & A

Q. What are the optimal synthetic routes for Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Chlorination : Introducing chlorine at the 3-position using reagents like POCl₃ or SOCl₂ under reflux conditions .

- Trifluoromethylation : Employing CF₃Cu or CF₃SiMe₃ with catalytic Pd(0) to install the trifluoromethyl group at the 5-position .

- Thioether Formation : Reacting the chlorinated pyridine with methyl thioglycolate in the presence of a base (e.g., K₂CO₃) to form the sulfanyl linkage .

Critical Parameters : Temperature control (60–80°C for trifluoromethylation), solvent choice (DMF for nucleophilic substitution), and stoichiometric ratios (1:1.2 pyridine:thiol) are crucial for yields >75% .

Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure of this compound?

- ¹H/¹³C NMR : The pyridine protons appear as distinct singlets (δ 8.2–8.8 ppm for H-4 and H-6). The trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR (δ -62 to -65 ppm). The methyl ester (COOCH₃) resonates as a singlet at δ 3.8 ppm in ¹H NMR .

- FTIR : Key peaks include C=O stretch (1730–1750 cm⁻¹ for ester), C-F stretches (1100–1250 cm⁻¹), and C-S vibrations (600–700 cm⁻¹) .

Q. What computational methods are suitable for predicting the reactivity of the sulfanyl-acetate moiety?

Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets can model sulfur nucleophilicity and ester hydrolysis pathways. Molecular Electrostatic Potential (MEP) maps highlight electrophilic regions (e.g., pyridine ring) for substitution reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the herbicidal activity of this compound compared to non-fluorinated analogs?

The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability and target binding. In ACCase-inhibiting herbicides (e.g., haloxyfop derivatives), the CF₃ group increases binding affinity to the enzyme’s carboxyltransferase domain by 2–3 orders of magnitude compared to CH₃ analogs . Methodology : Competitive enzyme assays (IC₅₀ measurements) and X-ray crystallography of ACCase-ligand complexes .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in soil be mitigated?

- Hydrolysis : The ester group undergoes base-catalyzed hydrolysis (t₁/₂ = 14 days at pH 9) to form the carboxylic acid derivative .

- Photolysis : UV exposure cleaves the C-S bond, generating 3-chloro-5-(trifluoromethyl)pyridine-2-thiol as a primary metabolite .

Mitigation Strategies : Co-formulation with biodegradable surfactants or encapsulation in nanoclay matrices to reduce leaching .

Q. How can molecular docking studies elucidate the binding mechanism of this compound to target enzymes like ACCase?

- Docking Software : AutoDock Vina or Schrödinger Suite.

- Protocol :

- Prepare the enzyme structure (PDB ID: 1UYR) by removing water molecules and adding hydrogens.

- Define the active site using residues Gly1734, Trp1740, and Asp1741.

- Dock the ligand with flexible torsions (sulfanyl-acetate and pyridine rings).

- Validate with MM-GBSA binding energy calculations (ΔG < -8 kcal/mol indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.